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Compound of Interest

Compound Name: 1,3-Dimethyl-6-nitro-1H-indazole

CAS No.: 1354224-47-7

Cat. No.: B1144414

Get Quote

In the vast landscape of heterocyclic chemistry, the indazole scaffold holds a place of

prominence due to its prevalence in a multitude of biologically active compounds.[1] This guide

focuses on a specific, yet noteworthy derivative: 1,3-Dimethyl-6-nitro-1H-indazole. While not

as extensively characterized as some of its analogues, its emergence as a potential impurity in

the synthesis of the multi-targeted tyrosine kinase inhibitor, Pazopanib, underscores its

importance in the realm of pharmaceutical development and quality control. This document

aims to provide a comprehensive technical overview of its chemical properties, plausible

synthetic routes, predicted spectroscopic signatures, and potential reactivity, offering valuable

insights for researchers in organic synthesis and medicinal chemistry.

The core structure is a bicyclic aromatic system composed of a fused benzene and pyrazole

ring. The presence of two methyl groups at positions 1 and 3, and a nitro group at position 6,

imparts specific electronic and steric characteristics that dictate its reactivity and potential

biological interactions. The electron-withdrawing nature of the nitro group significantly

influences the chemistry of the entire molecule.

Physicochemical and Structural Properties
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A summary of the key identifiers and predicted physicochemical properties for 1,3-Dimethyl-6-
nitro-1H-indazole is presented below. It is important to note that some of these values are

based on computational predictions and should be confirmed experimentally.

Property Value Reference

CAS Number 1354224-47-7 [2]

Molecular Formula C₉H₉N₃O₂ [3][4]

Molecular Weight 191.19 g/mol [3][4]

Predicted Boiling Point 346.8 ± 22.0 °C [3]

Predicted Density 1.36 ± 0.1 g/cm³ [3]

Storage Conditions Sealed in dry, 2-8°C [4]

The structural formula of 1,3-Dimethyl-6-nitro-1H-indazole is depicted in the diagram below,

illustrating the numbering of the indazole ring system.

Caption: Structure of 1,3-Dimethyl-6-nitro-1H-indazole.

Plausible Synthetic Pathways
While a direct, published synthesis for 1,3-Dimethyl-6-nitro-1H-indazole is not readily

available, a plausible route can be devised based on established methodologies for the

synthesis and alkylation of indazoles. A likely approach would involve the sequential

methylation of 6-nitroindazole.

The synthesis of the precursor, 6-nitroindazole, can be achieved from 2-methyl-5-nitroaniline.

[5] The subsequent methylation presents a regioselectivity challenge, as alkylation can occur at

either the N1 or N2 position of the indazole ring.[6]
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Caption: Proposed synthetic workflow for 1,3-Dimethyl-6-nitro-1H-indazole.

Experimental Protocol: Proposed N-Methylation of 3-
Methyl-6-nitro-1H-indazole
This protocol is adapted from general procedures for the N-alkylation of indazoles and the

specific methylation of a similar substrate.[7][8]

Preparation: To a solution of 3-methyl-6-nitro-1H-indazole (1.0 eq) in an appropriate solvent

such as dimethylformamide (DMF) or acetone, add a base (1.1-1.5 eq). Suitable bases

include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or 1,8-

Diazabicyclo[5.4.0]undec-7-ene (DBU).

Methylation: To the stirred suspension, add a methylating agent (1.0-1.2 eq) such as

iodomethane (CH₃I) or dimethyl carbonate. The choice of methylating agent can influence

the N1/N2 selectivity and reaction conditions.

Reaction: The reaction mixture is stirred at a temperature ranging from room temperature to

100°C for 10-24 hours, monitored by thin-layer chromatography (TLC) until the starting

material is consumed.
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Work-up: Upon completion, the reaction is quenched by the addition of water. The product is

then extracted with an organic solvent like ethyl acetate. The combined organic layers are

washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced

pressure.

Purification: The crude product, a mixture of N1 and N2 isomers, is purified by column

chromatography on silica gel to isolate the desired 1,3-Dimethyl-6-nitro-1H-indazole.

Causality Behind Experimental Choices:

Solvent: DMF and acetone are common polar aprotic solvents that effectively dissolve the

indazole substrate and facilitate the Sₙ2 reaction.

Base: The base is crucial for deprotonating the indazole N-H, generating the nucleophilic

indazolide anion. The choice of base can influence the regioselectivity of the alkylation.

Methylating Agent: Iodomethane is a highly reactive methylating agent. Dimethyl carbonate

is a more environmentally friendly alternative, though it may require higher temperatures and

a stronger base.[7]

Predicted Spectroscopic Data
No experimental spectra for 1,3-Dimethyl-6-nitro-1H-indazole are currently published.

However, a predictive analysis based on known data for similar compounds can provide

valuable guidance for characterization.[9][10]

¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely exhibit the following

key signals:
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Protons
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale

N1-CH₃ ~4.0 - 4.2 Singlet N/A

Methyl group on

a nitrogen atom

in a

heteroaromatic

system.

C3-CH₃ ~2.6 - 2.8 Singlet N/A

Methyl group on

a carbon atom of

the pyrazole ring.

H-4 ~7.8 - 8.0 Doublet ~9.0
Ortho-coupled to

H-5.

H-5 ~7.6 - 7.8
Doublet of

Doublets
~9.0, ~2.0

Ortho-coupled to

H-4 and meta-

coupled to H-7.

H-7 ~8.4 - 8.6 Doublet ~2.0

Meta-coupled to

H-5, significantly

deshielded by

the adjacent nitro

group.

¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum would show 9 distinct signals:
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Carbon
Predicted Chemical Shift
(δ, ppm)

Rationale

N1-CH₃ ~35 - 40 N-alkyl carbon.

C3-CH₃ ~12 - 15 C-alkyl carbon.

C3 ~140 - 145
Carbon bearing a methyl group

in the pyrazole ring.

C3a ~120 - 125 Bridgehead carbon.

C4 ~122 - 127 Aromatic CH.

C5 ~118 - 123 Aromatic CH.

C6 ~145 - 150

Carbon directly attached to the

electron-withdrawing nitro

group.

C7 ~108 - 113
Aromatic CH, shielded relative

to other aromatic carbons.

C7a ~140 - 145 Bridgehead carbon.

Infrared (IR) Spectroscopy (Predicted)
Key predicted IR absorption bands would include:

~1520-1540 cm⁻¹ and ~1340-1360 cm⁻¹: Strong asymmetric and symmetric stretching

vibrations of the nitro group (NO₂).

~2950-3100 cm⁻¹: C-H stretching of the aromatic and methyl groups.

~1600-1620 cm⁻¹: C=C and C=N stretching vibrations of the indazole ring.

Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z 191.19. Common

fragmentation patterns could involve the loss of the nitro group (NO₂) or a methyl radical (CH₃).
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Reactivity and Potential Transformations
The chemical reactivity of 1,3-Dimethyl-6-nitro-1H-indazole is primarily dictated by the nitro

group and the indazole core.

1,3-Dimethyl-6-nitro-1H-indazole

Reducing Agent
(e.g., SnCl₂/HCl, H₂/Pd-C)

Reduction of Nitro Group

1,3-Dimethyl-1H-indazol-6-amine

Further Derivatization
(e.g., Acylation, Alkylation)

Functionalization of Amine

Amide or Amine Derivatives
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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